(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

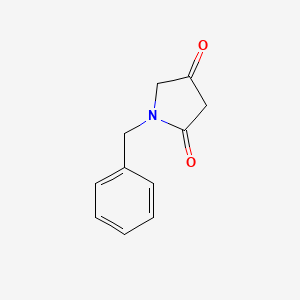

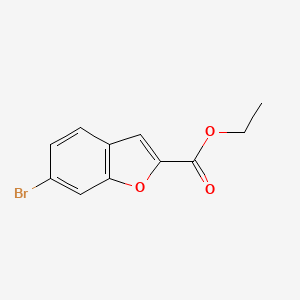

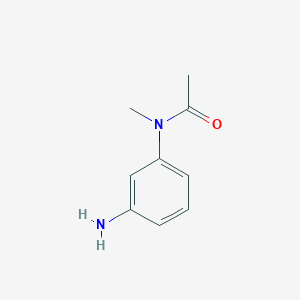

“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 297.35 .

Synthesis Analysis

The specific synthetic method for this compound may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The compound is used in the synthesis of α-amino phosphonic acid containing peptide mimetics . The use of Fms led to successful condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides, avoiding a serious problem associated with Fmoc .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 474.2±24.0 °C and a predicted density of 1.220±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Fmoc-Sarcosinol: Comprehensive Analysis of Scientific Research Applications:

Drug Delivery Systems

Fmoc-Sarcosinol is utilized in the development of self-supporting hydrogels which are promising materials for controlled drug delivery systems. These hydrogels can be designed to respond to various stimuli, ensuring targeted and sustained release of therapeutics .

Tissue Engineering

The compound’s ability to form biocompatible hydrogels makes it suitable for tissue engineering applications . It can be used to create scaffolds that support cell growth and tissue formation .

Biomedical Scaffolds

In the realm of regenerative medicine, Fmoc-Sarcosinol-based hydrogels serve as scaffolds for cell growth . They provide a three-dimensional structure that facilitates the proliferation and differentiation of cells .

Peptide-Based Hydrogel Formation

Fmoc-Sarcosinol is integral in synthesizing cross-linked Fmoc peptide-based hydrogels . These materials exhibit chirality, which can be crucial in various biological processes and pharmaceutical applications .

Biocatalysis

The compound is also involved in biocatalytic processes to synthesize hydrogels with different chiralities, enhancing their application scope in the biomedical field .

Hydrogel Research

Research on Fmoc-Sarcosinol contributes to understanding the mechanisms of hydrogel formation and their properties. This knowledge is vital for designing new materials with specific functions for medical use .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .

Mecanismo De Acción

Target of Action

Fmoc-Sarcosinol is primarily used as a protecting group for amines in peptide synthesis . The compound doesn’t have a specific biological target but plays a crucial role in the chemical formation of peptide bonds .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . It’s a base-labile protecting group, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involving Fmoc-Sarcosinol is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It’s worth noting that the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of Fmoc-Sarcosinol’s action is the formation of peptides. The Fmoc group allows for the efficient and rapid synthesis of peptides, contributing to the development of various biochemical compounds and potential medicines .

Action Environment

The action of Fmoc-Sarcosinol is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKRUGORSXCMAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192448 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147687-15-8 |

Source

|

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)